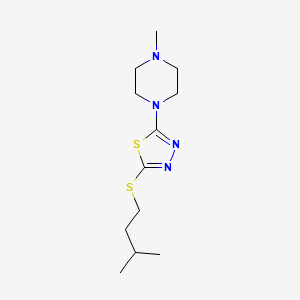

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole

Description

The compound 2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its diverse biological activities. Its structure features a thiadiazole core with a branched isopentylthio group at position 2 and a 4-methylpiperazinyl group at position 5.

Properties

IUPAC Name |

2-(3-methylbutylsulfanyl)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4S2/c1-10(2)4-9-17-12-14-13-11(18-12)16-7-5-15(3)6-8-16/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRRGEATTWYYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(S1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the reaction of isopentylthiol with 4-methylpiperazine in the presence of a thiadiazole precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the thiadiazole ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole demonstrate effectiveness against various bacterial strains:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 2-amino-1,3,4-thiadiazole | 32.6 | Antifungal |

| Itraconazole | 47.5 | Antifungal |

The Minimum Inhibitory Concentration (MIC) values suggest potential for developing new antimicrobial agents based on this scaffold .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. For instance, it has shown promise in inhibiting cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer):

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound 2c (similar structure) | LoVo | <50 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, emphasizing the need for further research into its mechanism of action.

Biological Research

The mechanism of action involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. This characteristic makes it a candidate for further exploration in therapeutic applications.

Material Science

In addition to its biological applications, this compound is utilized in developing novel materials and chemical processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that can be employed in various industrial applications.

Case Studies

Recent studies have focused on synthesizing new derivatives of thiadiazole compounds and evaluating their biological activities. For example, Mahendrasinh et al. synthesized several novel thiadiazole derivatives and assessed their antibacterial and antifungal activities against standard microbial strains using the paper disc diffusion technique . These investigations highlight the potential for discovering new therapeutic agents based on the thiadiazole framework.

Mechanism of Action

The mechanism of action of 2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Electronic and Steric Effects

- Target Compound: Position 2: The isopentylthio group (branched alkylthio) is electron-donating, increasing electron density on the thiadiazole ring. Position 5: The 4-methylpiperazinyl group (tertiary amine) is strongly electron-donating, increasing basicity and solubility in acidic environments. The piperazine ring may facilitate hydrogen bonding with biological targets.

Comparison with Analogs :

- Aryl vs. Alkylthio Substituents : Aryl groups (e.g., 4-nitrophenyl in ) are electron-withdrawing, stabilizing the thiadiazole ring but reducing solubility. In contrast, alkylthio groups (e.g., methylthio in ) balance lipophilicity and reactivity .

- Amine vs. Heterocyclic Substituents : Primary amines (e.g., 5-(4-methylphenyl)-2-amine in ) offer moderate basicity, while heterocycles like triazole () or piperazine (target compound) enhance solubility and target specificity .

Lipophilicity and Solubility

- Target Compound : The isopentylthio group (logP ~3–4) increases lipophilicity, favoring passive diffusion across membranes. The 4-methylpiperazinyl group (pKa ~7–8) enhances water solubility in protonated form, critical for bioavailability.

- Analogs :

Research Findings and Implications

- Anticancer Potential: Analogs with triazole () or biphenylyl groups () show IC50 values <10 μM, suggesting the target compound’s piperazinyl group could enhance activity via DNA intercalation or kinase inhibition .

- Antimicrobial Activity : Aryl-substituted thiadiazoles (e.g., 4-chlorobenzylidene in ) inhibit bacteria and fungi, highlighting the role of electron-withdrawing groups .

- Anticonvulsant Activity: Compounds with aminomethyl and biphenylyl substituents () exhibit 100% effectiveness, suggesting the target’s piperazinyl group may modulate CNS penetration .

Biological Activity

2-(Isopentylthio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in various therapeutic areas, including antimicrobial, anticancer, and neuroprotective effects.

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds with a similar thiadiazole structure have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 2-amino-1,3,4-thiadiazole | 32.6 | Antifungal |

| Itraconazole | 47.5 | Antifungal |

The Minimum Inhibitory Concentration (MIC) for certain derivatives has been lower than standard antibiotics like itraconazole, indicating a potential for developing new antimicrobial agents based on this scaffold .

2. Anticancer Activity

The anticancer properties of the compound have been explored through various studies. For instance, recent research has indicated that thiadiazole derivatives can inhibit cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound 2c (similar structure) | LoVo | <50 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound's effectiveness varies across different cell lines, suggesting a need for further investigation into its mechanism of action and specificity .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiadiazole derivatives. Compounds with similar structures have shown promise in models of epilepsy and neurodegeneration.

Case Study:

In one study involving mice subjected to pentylenetetrazole-induced seizures, a derivative of thiadiazole demonstrated a significant reduction in seizure frequency compared to control groups. The therapeutic index was found to be favorable when compared with established anticonvulsants like valproic acid .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity: Some derivatives have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Modulation of Signaling Pathways: Compounds may interfere with cellular signaling pathways involved in cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.